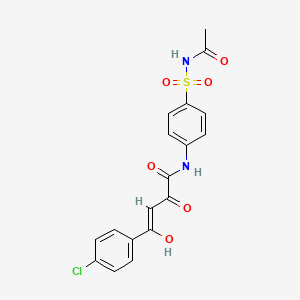
2-hydroxy-4-oxo-4-(4-chlorophenyl)-2-butenoic acid N-(4-acetylaminosulfonylphenyl)amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-CHLOROPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of acetylamino, sulfonyl, chlorophenyl, and hydroxy-oxo-butenamide groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-CHLOROPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Nitration and Reduction: Nitration of a suitable aromatic precursor followed by reduction to introduce the amino group.
Acetylation: Acetylation of the amino group to form the acetylamino moiety.
Sulfonylation: Introduction of the sulfonyl group through sulfonylation reactions.
Coupling Reactions: Formation of the butenamide structure through coupling reactions involving chlorophenyl and hydroxy-oxo intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-CHLOROPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-CHLOROPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activity, protein-ligand interactions, and cellular pathways.
Medicine
In medicine, (Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-CHLOROPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE is explored for its potential therapeutic properties. Its structural features suggest possible applications as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science.
Wirkmechanismus
The mechanism of action of (Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-CHLOROPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azithromycin Related Compound H: This compound shares structural similarities with (Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-CHLOROPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE, particularly in the presence of acetylamino and sulfonyl groups.
Azithromycin Related Compound F:
Uniqueness
The uniqueness of (Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-CHLOROPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE lies in its specific combination of functional groups and its potential for diverse applications. Its structural features allow for unique interactions with biological targets and chemical reactivity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C18H15ClN2O6S |
|---|---|
Molekulargewicht |
422.8 g/mol |
IUPAC-Name |
(Z)-N-[4-(acetylsulfamoyl)phenyl]-4-(4-chlorophenyl)-4-hydroxy-2-oxobut-3-enamide |
InChI |
InChI=1S/C18H15ClN2O6S/c1-11(22)21-28(26,27)15-8-6-14(7-9-15)20-18(25)17(24)10-16(23)12-2-4-13(19)5-3-12/h2-10,23H,1H3,(H,20,25)(H,21,22)/b16-10- |
InChI-Schlüssel |
GNUIYFRUXCYCKQ-YBEGLDIGSA-N |
Isomerische SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)/C=C(/C2=CC=C(C=C2)Cl)\O |
Kanonische SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)C=C(C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(furan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14940861.png)
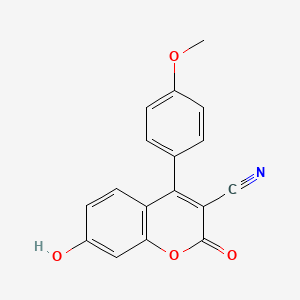
![1-(3,4-dichlorophenyl)-3-{(E)-[(2,4-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea](/img/structure/B14940867.png)
![4,4-dimethyl-3,8-dioxo-N-phenyl-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B14940868.png)
![(1E)-4,4,6-trimethyl-6-phenyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940876.png)
![1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-[4-(propan-2-yl)phenyl]guanidine](/img/structure/B14940883.png)
![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-propanone](/img/structure/B14940891.png)
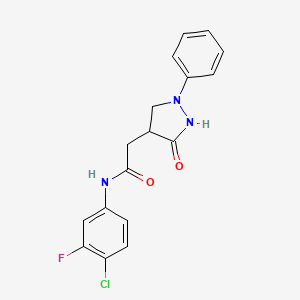
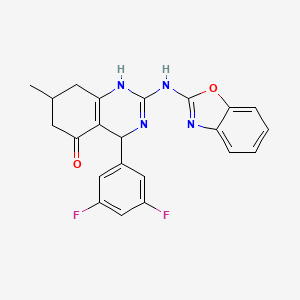
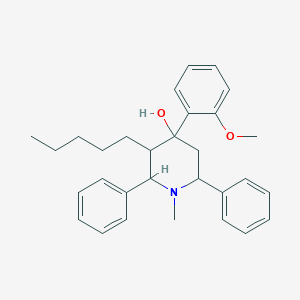
![4-(4-chlorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940913.png)

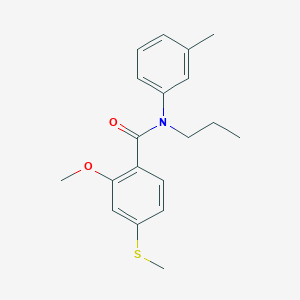
![3-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B14940929.png)
